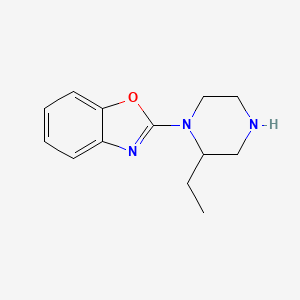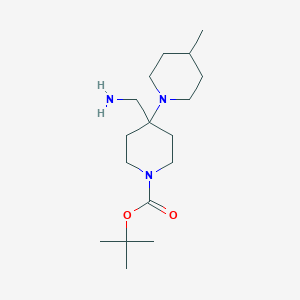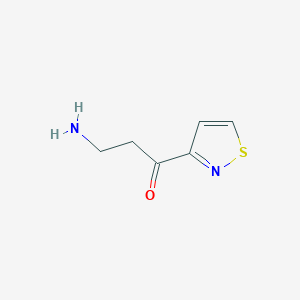![molecular formula C10H12ClN3O3S B13170987 Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)
Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pH, and solvents, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques, including purification and crystallization, are employed to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions
Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium bromide
- Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium iodide
Uniqueness
Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its chloride ion may influence its solubility, reactivity, and interaction with other molecules compared to its bromide or iodide counterparts .
Properties
Molecular Formula |
C10H12ClN3O3S |
|---|---|
Molecular Weight |
289.74 g/mol |
IUPAC Name |
[amino-[2-(4-carboxyanilino)-2-oxoethyl]sulfanylmethylidene]azanium;chloride |
InChI |
InChI=1S/C10H11N3O3S.ClH/c11-10(12)17-5-8(14)13-7-3-1-6(2-4-7)9(15)16;/h1-4H,5H2,(H3,11,12)(H,13,14)(H,15,16);1H |
InChI Key |
NOVXOBFQMYQKQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CSC(=[NH2+])N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13170904.png)
![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B13170919.png)
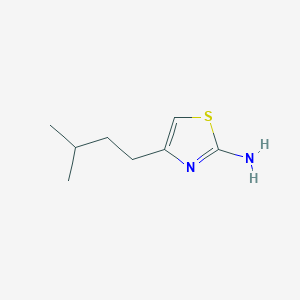
![2-[2-(Dimethylamino)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13170924.png)
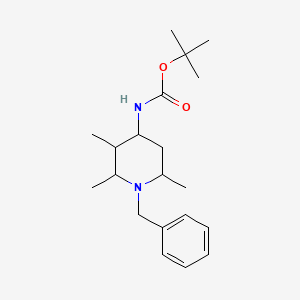
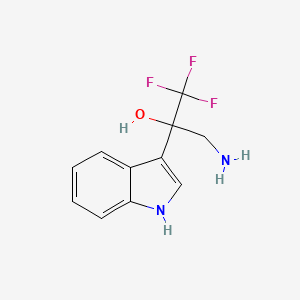
![2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13170939.png)
![2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13170946.png)
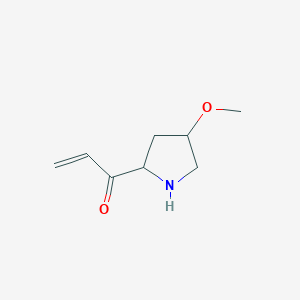

methyl]-3-methylbutanoic acid](/img/structure/B13170961.png)
